N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic organic compound that features a benzimidazole and benzotriazine moiety. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with a propyl halide to introduce the propyl chain.
Formation of the Benzotriazine Moiety: This involves the cyclization of a suitable hydrazine derivative with a carboxylic acid derivative.
Coupling Reaction: Finally, the benzimidazole and benzotriazine moieties are coupled through an acetamide linkage using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification methods such as crystallization or chromatography would be critical factors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzotriazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Medicine
In medicine, derivatives of benzimidazole and benzotriazine are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar therapeutic potentials.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and benzotriazine moieties can interact with nucleic acids, proteins, or enzymes, potentially inhibiting their function or altering their activity. The exact pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-acetamide
- 2-(1H-benzotriazol-1-yl)acetamide
- N-(3-(1H-benzimidazol-2-yl)propyl)-acetamide
Uniqueness
Compared to these similar compounds, N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide features a unique combination of benzimidazole and benzotriazine moieties linked through a propyl chain and an acetamide group. This unique structure could confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H20N6O2/c1-25-17-10-5-4-9-16(17)22-18(25)11-6-12-21-19(27)13-26-20(28)14-7-2-3-8-15(14)23-24-26/h2-5,7-10H,6,11-13H2,1H3,(H,21,27) |
InChI Key |
UXRHGQULZZIPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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